molecular formula C9H12FNO2 B3348647 (6-Fluoro-5-isopropoxypyridin-3-yl)methanol CAS No. 1809158-17-5

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol

Cat. No.: B3348647
CAS No.: 1809158-17-5
M. Wt: 185.2 g/mol
InChI Key: QEPPGLBSXDKNNH-UHFFFAOYSA-N
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Description

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 6th position, an isopropoxy group at the 5th position, and a methanol group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-isopropoxypyridin-3-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-hydroxypyridine, undergoes nitration to introduce a nitro group at the 6th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination.

    Isopropoxylation: The hydroxyl group at the 5th position is converted to an isopropoxy group using isopropyl alcohol and an acid catalyst.

    Methanol Addition: Finally, the methanol group is introduced at the 3rd position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-isopropoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 6-Fluoro-5-isopropoxypyridine-3-carboxylic acid.

    Reduction: 6-Fluoro-5-isopropoxypyridin-3-ylmethane.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-5-isopropoxypyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its fluorine atom and isopropoxy group can interact with biological targets, making it useful in the design of new drugs and probes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-5-isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the isopropoxy group provides steric hindrance that can influence the compound’s selectivity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-5-methoxypyridin-3-yl)methanol
  • (6-Fluoro-5-ethoxypyridin-3-yl)methanol
  • (6-Fluoro-5-propoxypyridin-3-yl)methanol

Uniqueness

Compared to its analogs, (6-Fluoro-5-isopropoxypyridin-3-yl)methanol is unique due to the presence of the isopropoxy group, which provides a balance between hydrophobicity and steric bulk. This makes it particularly useful in applications where both properties are desired, such as in drug design and material science.

Properties

IUPAC Name

(6-fluoro-5-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-6(2)13-8-3-7(5-12)4-11-9(8)10/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPGLBSXDKNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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